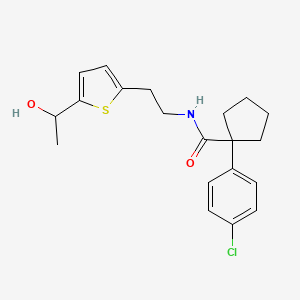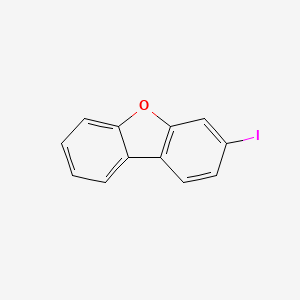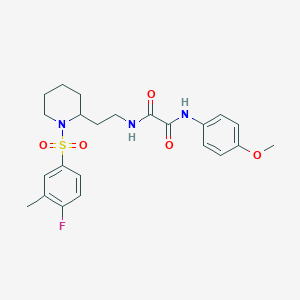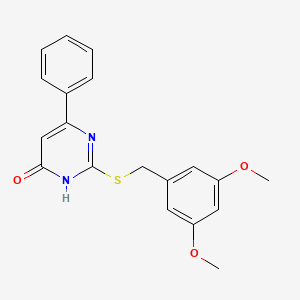
1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H24ClNO2S and its molecular weight is 377.93. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of a thiophene ring in the compound’s structure suggests it may interact with various biological targets involved in cancer progression. For example, thiophene-containing compounds have been shown to inhibit tubulin polymerization, which is a promising mechanism for anticancer drugs .
Antihypertensive Effects
Compounds with a thiophene moiety have demonstrated antihypertensive effects, which could be attributed to their interaction with vascular smooth muscle cells. This compound could potentially be explored for its ability to modulate blood pressure .
Anti-HIV Properties
The thiophene ring is a common feature in several anti-HIV drugs. It can be speculated that this compound might exhibit anti-HIV activity by interfering with the replication cycle of the virus or by acting as a reverse transcriptase inhibitor .
Antiviral and Antimalarial Applications
Thiophene derivatives have shown promise in treating viral and malarial infections. This compound could be investigated for its efficacy against these diseases, possibly through mechanisms such as inhibition of viral enzymes or disruption of parasite metabolism .
Anti-Inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant properties of thiophene derivatives make them suitable for the treatment of inflammatory diseases and oxidative stress-related conditions. This compound could be studied for its potential to reduce inflammation and oxidative damage .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signaling pathways. Thiophene derivatives have been reported to inhibit kinase activity, which could be beneficial in diseases like cancer and autoimmune disorders. This compound’s effect on kinase inhibition could be a valuable area of research .
Ligands for Metal Complex Nanocatalysts
Thiophene-containing compounds have been used as ligands in the design of metal complex nanocatalysts. This application is significant in the field of catalysis and could lead to the development of more efficient catalytic systems .
Flame Retardants
Some thiophene derivatives are used as flame retardants. The compound could be explored for its potential use in materials science to enhance the flame resistance of materials .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2S/c1-14(23)18-9-8-17(25-18)10-13-22-19(24)20(11-2-3-12-20)15-4-6-16(21)7-5-15/h4-9,14,23H,2-3,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHOXXPIBOABLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B2589529.png)

![1-ethyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2589534.png)
![2-Chloro-N-ethyl-N-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2589535.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2589540.png)
![{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2589541.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2589543.png)
![Methyl (3aS,6aS)-2-benzyl-3a-cyano-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2589545.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2589547.png)

![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/no-structure.png)
